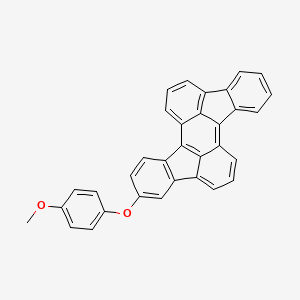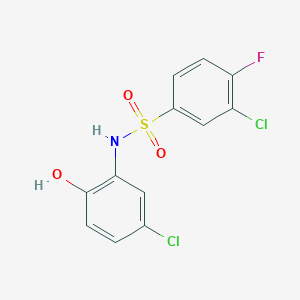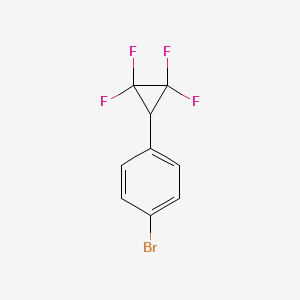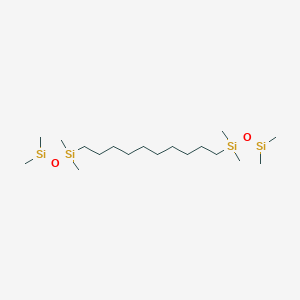
CID 72260322
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is a unique organosilicon compound characterized by its two tetramethyldisiloxane groups connected by a decane chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) typically involves the hydrosilylation reaction of 1,10-decadiene with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, catalyst loading, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) undergoes various types of chemical reactions, including:
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Reduction: It can act as a reducing agent in the reduction of aldehydes to alcohols.
Substitution: The silicon-hydrogen bonds in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts such as Karstedt’s catalyst are commonly used.
Reduction: The compound can be used in the presence of a base such as sodium hydroxide.
Substitution: Various nucleophiles can be used to substitute the silicon-hydrogen bonds.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Reduction: The major products are alcohols.
Substitution: The major products are substituted siloxanes.
科学的研究の応用
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form silicon-carbon bonds.
Biology: The compound is used in the synthesis of biocompatible materials and as a reducing agent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicon-carbon bonds.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) involves the activation of silicon-hydrogen bonds by catalysts such as platinum-based catalysts. This activation facilitates the formation of silicon-carbon bonds in hydrosilylation reactions. The compound’s reducing properties are attributed to the presence of silicon-hydrogen bonds, which can donate hydride ions to reduce other compounds .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler compound with similar hydrosilylation and reducing properties.
1,10-Decanediol: A compound with a similar decane backbone but different functional groups.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: A compound with a similar decane backbone but different functional groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) is unique due to its dual tetramethyldisiloxane groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable silicon-carbon bonds and act as a reducing agent makes it valuable in both research and industrial applications .
特性
分子式 |
C18H44O2Si4 |
|---|---|
分子量 |
404.9 g/mol |
InChI |
InChI=1S/C18H44O2Si4/c1-21(2)19-23(5,6)17-15-13-11-9-10-12-14-16-18-24(7,8)20-22(3)4/h9-18H2,1-8H3 |
InChIキー |
NDEVSQLJAYZSMC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si](C)(C)CCCCCCCCCC[Si](C)(C)O[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
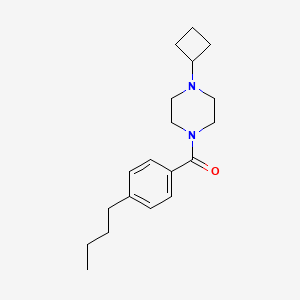
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
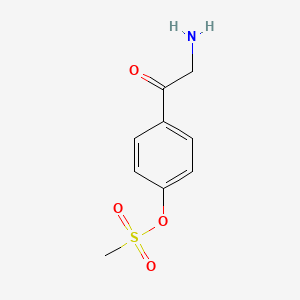
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
